molecular formula C8H13ClO B3385595 2-Chloro-2-methylcycloheptan-1-one CAS No. 64639-30-1

2-Chloro-2-methylcycloheptan-1-one

Cat. No.: B3385595
CAS No.: 64639-30-1
M. Wt: 160.64 g/mol
InChI Key: SPFBCKDGVRTJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-2-methylcycloheptan-1-one is an organic compound with the molecular formula C8H13ClO It is a chlorinated derivative of cycloheptanone, characterized by the presence of a chlorine atom and a methyl group attached to the cycloheptanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-methylcycloheptan-1-one typically involves the chlorination of 2-methylcycloheptan-1-one. One common method is the reaction of 2-methylcycloheptan-1-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows: [ \text{C}8\text{H}{14}\text{O} + \text{SOCl}_2 \rightarrow \text{C}8\text{H}{13}\text{ClO} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols.

    Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), resulting in the formation of corresponding hydroxyl or amino derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Major Products:

    Oxidation: 2-Chloro-2-methylcycloheptanoic acid.

    Reduction: 2-Chloro-2-methylcycloheptanol.

    Substitution: 2-Hydroxy-2-methylcycloheptan-1-one or 2-Amino-2-methylcycloheptan-1-one.

Scientific Research Applications

2-Chloro-2-methylcycloheptan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and as a building block for complex molecular structures.

Mechanism of Action

The mechanism of action of 2-Chloro-2-methylcycloheptan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ketone group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Chlorocycloheptanone
  • 2-Methylcycloheptanone
  • 2-Chloro-2-methylcyclohexanone

Comparison: 2-Chloro-2-methylcycloheptan-1-one is unique due to the presence of both a chlorine atom and a methyl group on the cycloheptanone ring. This combination imparts distinct chemical properties, such as increased reactivity and specificity in chemical reactions, compared to its analogs. For instance, 2-Chlorocycloheptanone lacks the methyl group, which affects its steric and electronic properties, while 2-Methylcycloheptanone does not have the chlorine atom, resulting in different reactivity patterns.

Properties

IUPAC Name

2-chloro-2-methylcycloheptan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-8(9)6-4-2-3-5-7(8)10/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFBCKDGVRTJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCCC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-2-methylcycloheptan-1-one
Reactant of Route 2
2-Chloro-2-methylcycloheptan-1-one
Reactant of Route 3
2-Chloro-2-methylcycloheptan-1-one
Reactant of Route 4
2-Chloro-2-methylcycloheptan-1-one
Reactant of Route 5
2-Chloro-2-methylcycloheptan-1-one
Reactant of Route 6
2-Chloro-2-methylcycloheptan-1-one

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